molecular formula C9H9NO2 B7886378 1-Isocyano-3,5-dimethoxybenzene

1-Isocyano-3,5-dimethoxybenzene

Cat. No.: B7886378
M. Wt: 163.17 g/mol
InChI Key: UNGOKSPRZJGRCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Isocyano-3,5-dimethoxybenzene is an organic compound with the molecular formula C9H9NO2 It is characterized by the presence of an isocyano group (-NC) attached to a benzene ring substituted with two methoxy groups (-OCH3) at the 3 and 5 positions

Preparation Methods

The synthesis of 1-isocyano-3,5-dimethoxybenzene typically involves the reaction of 3,5-dimethoxyaniline with chloroform and a base, such as potassium hydroxide, under specific conditions. The reaction proceeds through the formation of an intermediate isocyanide, which is then isolated and purified . Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which 1-isocyano-3,5-dimethoxybenzene exerts its effects is primarily through its reactivity as an isocyanide. The isocyano group can coordinate with metals and participate in radical reactions, leading to the formation of various products. These reactions often involve the formation of intermediate radicals or coordination complexes, which then undergo further transformations .

Comparison with Similar Compounds

1-Isocyano-3,5-dimethoxybenzene can be compared with other isocyanides such as phenyl isocyanide and methyl isocyanide. While all these compounds share the isocyano functional group, this compound is unique due to the presence of methoxy groups, which influence its reactivity and properties . Similar compounds include:

    Phenyl isocyanide: Known for its use in coordination chemistry and organic synthesis.

    Methyl isocyanide: Often used in multicomponent reactions and as a ligand in metal complexes.

Properties

IUPAC Name

1-isocyano-3,5-dimethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-10-7-4-8(11-2)6-9(5-7)12-3/h4-6H,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNGOKSPRZJGRCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)[N+]#[C-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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